

Spectroscopic Profile of Diisopropyl Sulfite: A Technical Guide

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Compound of Interest

Compound Name: *Diisopropyl sulfite*

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This technical guide provides an in-depth analysis of the spectral properties of **diisopropyl sulfite** ($C_6H_{14}O_3S$), a key organic intermediate. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for its identification and quality control.

Spectroscopic Data Summary

The empirical formula of **diisopropyl sulfite** is $C_6H_{14}O_3S$, and its calculated molecular weight is 166.24 g/mol .^[1] The spectral data presented below provides a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While extensive searches of publicly available spectral databases did not yield experimental 1H and ^{13}C NMR data specifically for **diisopropyl sulfite**, a predicted spectrum can be inferred based on its chemical structure. The molecule possesses symmetry, with two equivalent isopropyl groups attached to the central sulfite moiety. This would lead to a simplified NMR spectrum.

Predicted 1H NMR Data (in $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 4.5 - 4.7	Septet	2H	-CH-
~ 1.3 - 1.4	Doublet	12H	-CH ₃

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 68 - 72	-CH-
~ 22 - 25	-CH ₃

Note: These are predicted values and may differ from experimental results. The chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of **diisopropyl sulfite** is characterized by strong absorptions corresponding to the S=O and C-O stretching vibrations.

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980-2850	Strong	C-H stretch (alkane)
1200-1150	Strong	S=O stretch
1000-950	Strong	C-O stretch

Data sourced from SpectraBase.[\[1\]](#)

Mass Spectrometry (MS)

The mass spectrum of **diisopropyl sulfite** obtained by Gas Chromatography-Mass Spectrometry (GC-MS) shows a characteristic fragmentation pattern.

Key Mass Spectrometry Peaks (m/z)

m/z	Relative Intensity	Possible Fragment
166	Low	[M] ⁺ (Molecular Ion)
125	Moderate	[M - C ₃ H ₅] ⁺
83	High	[M - C ₃ H ₇ O] ⁺
43	Base Peak	[C ₃ H ₇] ⁺

Data sourced from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid organic compound such as **diisopropyl sulfite**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **diisopropyl sulfite** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.
- Data Acquisition:
 - For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, number of scans, and relaxation delay.
 - For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

- Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS (0 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.
- Sample Application: Place a small drop of liquid **diisopropyl sulfite** directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.[\[2\]](#)[\[3\]](#)
- Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm^{-1} . Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
- Data Processing: The instrument software automatically performs the background subtraction and presents the data as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

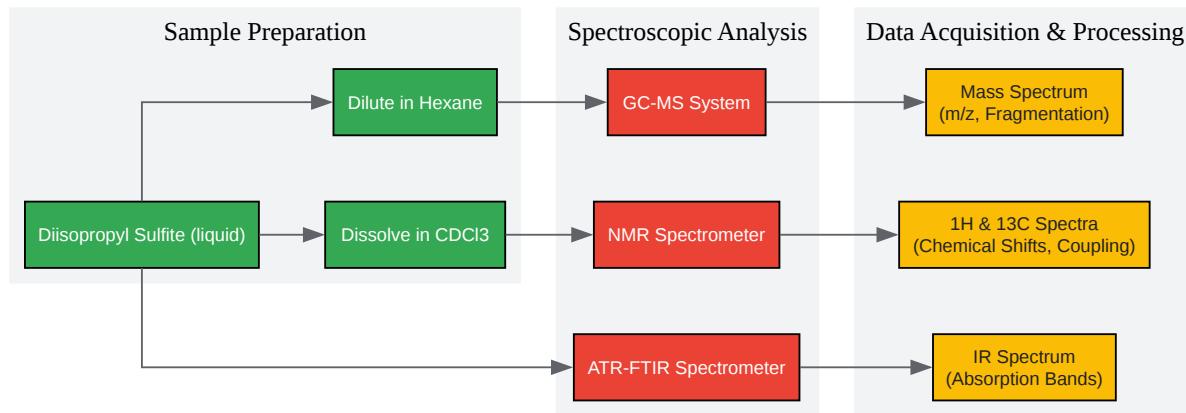
- Sample Preparation: Prepare a dilute solution of **diisopropyl sulfite** in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be in the range of 1-10 $\mu\text{g/mL}$.
- GC Method Setup:
 - Injector: Set the injector temperature to ensure rapid vaporization of the sample (e.g., 250 $^{\circ}\text{C}$).
 - Column: Use a capillary column appropriate for the analysis of moderately polar volatile compounds (e.g., a DB-5ms or equivalent).
 - Oven Program: A temperature program is used to separate the components of the sample. For **diisopropyl sulfite**, a typical program might start at a low temperature (e.g., 50 $^{\circ}\text{C}$),

hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).

- Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
- MS Method Setup:
 - Ionization: Electron ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
 - Mass Analyzer: Set the mass analyzer to scan a relevant mass range (e.g., m/z 35-200).
 - Detector: The detector records the abundance of the ions at each mass-to-charge ratio.
- Data Acquisition and Analysis: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. The mass spectrum of **diisopropyl sulfite** can be identified by its retention time and by comparing its fragmentation pattern to a reference library (e.g., NIST).

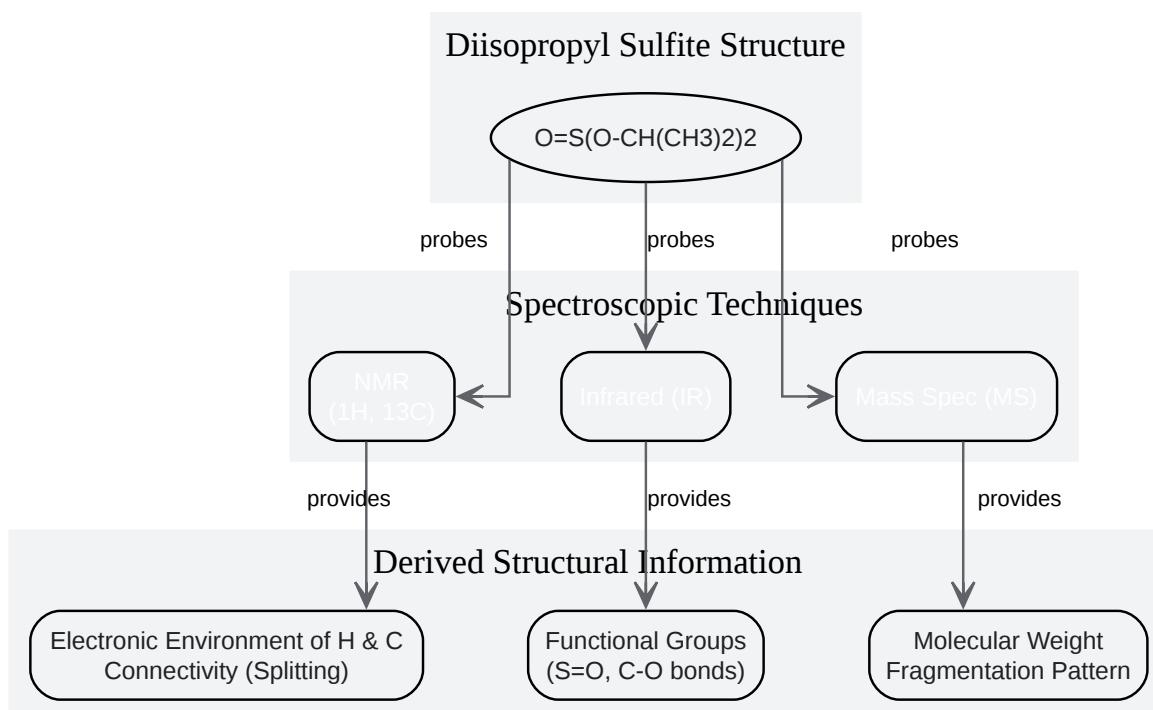
Visualized Workflows and Relationships

The following diagrams illustrate the workflow of spectral analysis and the relationship between the spectroscopic techniques and the structural information they provide for **diisopropyl sulfite**.



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Experimental workflow for the spectral analysis of **diisopropyl sulfite**.



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Logical relationship between spectroscopic methods and structural information.

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References

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